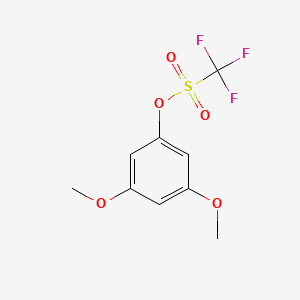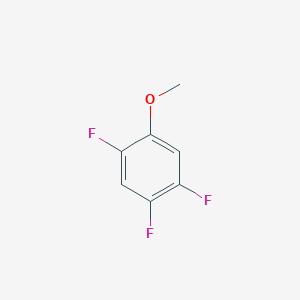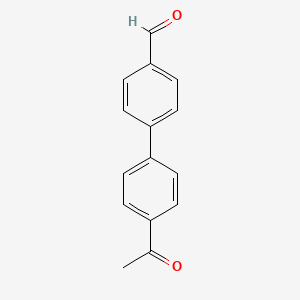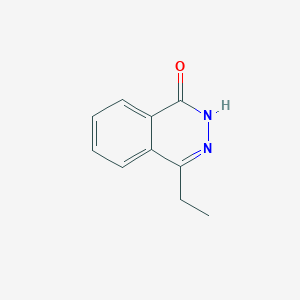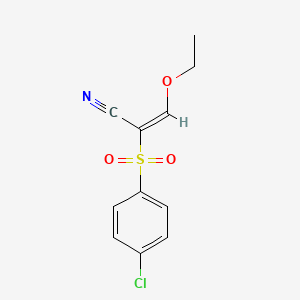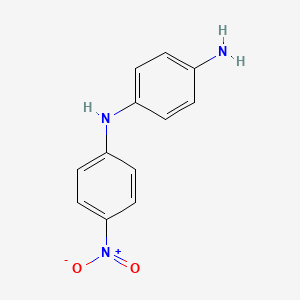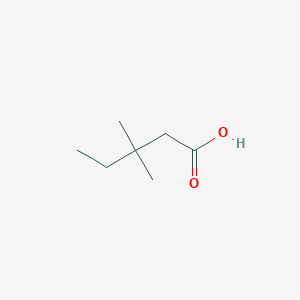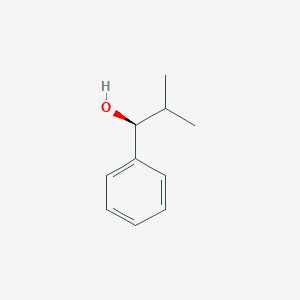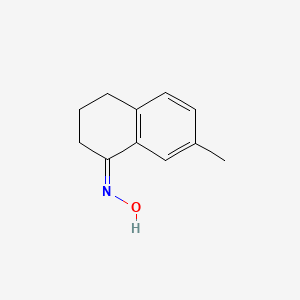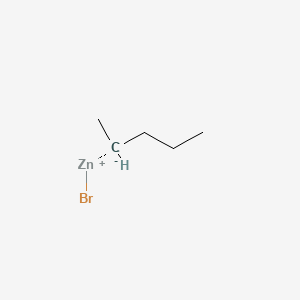
溴化戊基锌
描述
2-Pentylzinc bromide is a chemical compound with the molecular formula C5H11BrZn . It is also known by other names such as 1-Methylbutylzinc bromide and BROMO (PENTAN-2-YL)ZINC . The molecular weight of 2-Pentylzinc bromide is 216.4 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Pentylzinc bromide consists of a pentyl group (five carbon atoms) attached to a zinc atom, which is in turn attached to a bromine atom . The InChI representation of the molecule is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pentylzinc bromide include a molecular weight of 216.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 213.93355 g/mol . The topological polar surface area is 0 Ų .
科学研究应用
未来方向
Zinc-bromine compounds, including 2-Pentylzinc bromide, could potentially play a role in future developments in energy storage, particularly in the context of zinc-bromine flow batteries . These batteries are seen as promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, and environmentally friendly characteristics .
作用机制
Target of Action
2-Pentylzinc bromide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules . These targets play a crucial role in various organic reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of 2-Pentylzinc bromide involves its interaction with these electrophilic carbon atoms. As an organozinc compound, 2-Pentylzinc bromide can act as a nucleophile, attacking the electrophilic carbon atoms in organic molecules . This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Biochemical Pathways
Organozinc compounds are known to participate in various organic reactions, including the barbier reaction and the reformatsky reaction . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The primary result of the action of 2-Pentylzinc bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized .
Action Environment
The action, efficacy, and stability of 2-Pentylzinc bromide can be influenced by various environmental factors. For example, the presence of other reagents, the pH of the solution, and the temperature can all affect the reactivity of 2-Pentylzinc bromide . Additionally, organozinc compounds are known to be sensitive to air and moisture, which can also influence their reactivity .
生化分析
Biochemical Properties
2-Pentylzinc bromide plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic carbon atoms . This interaction is crucial in forming carbon-carbon bonds, which are fundamental in organic chemistry. Additionally, 2-Pentylzinc bromide can interact with enzymes that facilitate these reactions, enhancing their efficiency and specificity.
Cellular Effects
The effects of 2-Pentylzinc bromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Furthermore, 2-Pentylzinc bromide can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes. These changes can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Pentylzinc bromide exerts its effects through several mechanisms. One primary mechanism is its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Pentylzinc bromide can inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2-Pentylzinc bromide can influence gene expression by binding to transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Pentylzinc bromide in laboratory settings are critical factors that influence its effects over time. Studies have shown that 2-Pentylzinc bromide is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to 2-Pentylzinc bromide can lead to cumulative changes in cellular metabolism and gene expression, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 2-Pentylzinc bromide vary with different dosages in animal models. At low doses, it can enhance cellular function by modulating enzyme activity and gene expression . At high doses, 2-Pentylzinc bromide can exhibit toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Additionally, threshold effects have been observed, where a specific dosage range is required to elicit a measurable response in animal models.
Metabolic Pathways
2-Pentylzinc bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of 2-Pentylzinc bromide. The metabolic products of these reactions can have different biological activities, influencing cellular processes and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Pentylzinc bromide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, 2-Pentylzinc bromide can be distributed to various cellular compartments, depending on its affinity for different biomolecules. This distribution is essential for its biological activity, as it determines the concentration of 2-Pentylzinc bromide at its target sites. Additionally, the compound’s localization can influence its interaction with enzymes and other biomolecules, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 2-Pentylzinc bromide is a critical factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 2-Pentylzinc bromide may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression. The precise localization of 2-Pentylzinc bromide within the cell is crucial for its biological effects, as it determines the accessibility of its target biomolecules.
属性
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFKZPWUOKFIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




